Mass Spectrometric Differentiation: +6 Da Mass Shift vs. Unlabeled 6-Oxo Simvastatin
6-Oxo Simvastatin-d6 exhibits a characteristic +6 Da mass shift relative to unlabeled 6-Oxo Simvastatin due to substitution of six hydrogen atoms with deuterium at the 2,2-dimethylbutanoate fragment . The MS fragmentation pattern produces diagnostic ions shifted by +6 Da, enabling unambiguous chromatographic resolution and selective MS/MS detection without cross-interference from the endogenous unlabeled analyte [1]. This mass differentiation allows for spike-and-recovery experiments with a theoretical 1:1 response factor assumption, whereas alternative internal standards such as simvastatin-d6 (m/z 425.40 → 199.20 transition) [2] operate on entirely different MS transitions and cannot serve as co-eluting internal standards for 6-Oxo Simvastatin quantification.
| Evidence Dimension | Mass spectrometric differentiation (m/z shift) |
|---|---|
| Target Compound Data | +6 Da mass shift from unlabeled 6-Oxo Simvastatin; molecular weight 438.6 g/mol vs. 432.55 g/mol for unlabeled |
| Comparator Or Baseline | Unlabeled 6-Oxo Simvastatin (CAS 130468-11-0): molecular weight 432.55 g/mol |
| Quantified Difference | Δm/z = +6 Da; molecular weight increase of 6.05 g/mol (1.4% mass increment) |
| Conditions | High-resolution mass spectrometry (HRMS) or triple quadrupole LC-MS/MS with SRM/MRM detection |
Why This Matters
This +6 Da mass differential is the minimum requirement for reliable SIL-IS based quantification and ensures that the internal standard can be resolved from the analyte while maintaining identical chromatographic retention and ionization behavior.
- [1] Veeprho. 6-Oxo Simvastatin-D6 Portuguese Technical Description: Padrão de fragmentação em MS mostra íons diagnósticos deslocados em +6 Da. View Source
- [2] Karanam, S.R., et al. J Pharm Anal. 2014 Aug;4(4):286-294. m/z 419.30→285.20 for simvastatin; m/z 425.40→199.20 for simvastatin-d6. View Source
